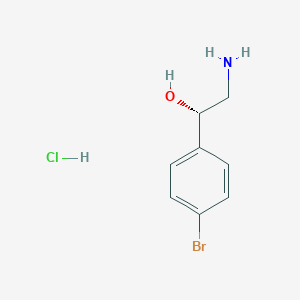
(1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride: is a chemical compound with the molecular formula C8H11BrClNO . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions:
Oxidation: (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.
Reduction: Formation of 4-bromoaniline or 4-bromobenzyl alcohol.
Substitution: Formation of 4-azidobenzene or 4-cyanobenzene derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of chiral catalysts and asymmetric synthesis.
Biology:
- Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
- Used in the development of chiral drugs and pharmaceuticals.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new medications.
- Studied for its interactions with biological targets such as receptors and enzymes.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the manufacturing of agrochemicals and fine chemicals.
作用机制
The mechanism of action of (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- (2S)-2-Amino-2-(4-bromophenyl)ethanol;hydrochloride
- 4-Bromo-2-phenylethanol
- 4-Bromo-2-phenylamine
Comparison:
- (1S)-2-Amino-1-(4-bromophenyl)ethanol;hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds.
- The presence of the bromine atom in the para position of the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
- Compared to non-chiral analogs, the chiral nature of this compound can lead to more selective interactions in biological systems, making it valuable in the development of chiral drugs and catalysts.
属性
IUPAC Name |
(1S)-2-amino-1-(4-bromophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBRWAABGXCVBF-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
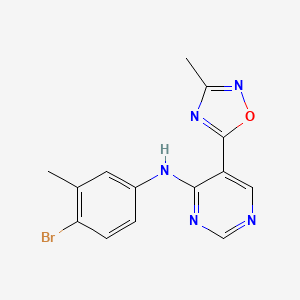
![2-cyclopropyl-1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2591496.png)
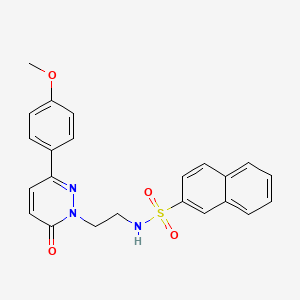
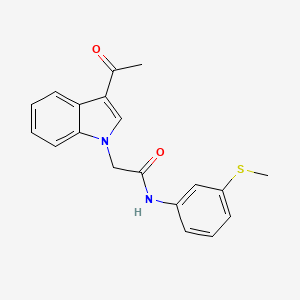
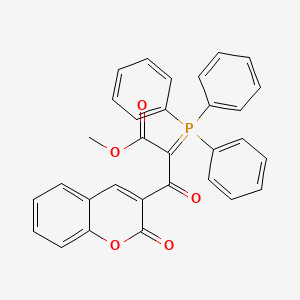
![ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591503.png)
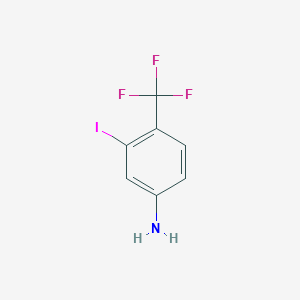
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)
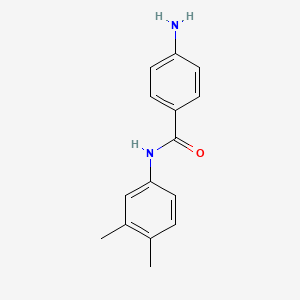
![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2591510.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2591511.png)
![Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2591512.png)
![6-[(CARBAMOYLMETHYL)SULFANYL]-4-(2-CHLOROPHENYL)-5-CYANO-2-METHYL-N-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2591513.png)

